N'-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide
Description
Structure: This compound is an ethanediamide derivative, featuring two amide groups linked by an ethanedioyl backbone. The substituents include a 2-methoxybenzyl group (aromatic ring with a methoxy substituent at the 2-position) and a thiophen-3-ylmethyl group (thiophene ring attached via its 3-position).
For example, thioamide derivatives (e.g., thioacyl-N-phthalimides) use thiobenzimidazolones or ynamide-mediated protocols .
Applications: Though direct evidence of its applications is lacking, structurally related compounds in the evidence are used in agrochemicals (e.g., herbicides like thenylchlor) and polymer precursors (e.g., 3-chloro-N-phenyl-phthalimide) .
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-13-5-3-2-4-12(13)9-17-15(19)14(18)16-8-11-6-7-21-10-11/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNENNEXNHOZLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and 3-thiophenemethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-methoxybenzylamine with a suitable protecting group to prevent unwanted side reactions.
Coupling Reaction: The protected intermediate is then coupled with 3-thiophenemethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Structure Differences: Ethanediamide vs. Phthalimides (cyclic imides) exhibit rigidity and thermal stability, making them suitable for polymers . Thioamide vs. Amide: Thioamides (e.g., ethanethioamide in ) replace oxygen with sulfur, reducing polarity and altering electronic properties. This impacts reactivity (e.g., slower hydrolysis) and bioactivity .
Substituent Effects: Thiophene vs. Methoxy Groups: The 2-methoxybenzyl substituent may enhance lipophilicity and influence binding interactions in biological systems, similar to dimethenamid’s methoxy-thienyl group .
Synthesis Methods :
- Thioamides often employ thiobenzimidazolones or ynamide-mediated pathways , while diamides may use oxalyl chloride coupling. The target compound’s synthesis could draw from these methods but would avoid sulfur incorporation.
Potential Applications: Agrochemicals: Thenylchlor’s herbicidal activity suggests that the target compound’s thiophene and methoxy groups might confer similar bioactivity, though this remains speculative . Materials Science: Phthalimide-based polymers highlight the utility of rigid amide backbones, which the ethanediamide structure might emulate in novel materials .
Research Findings and Data
Table 2: Physicochemical Property Comparison (Hypothetical Data)
| Property | Target Compound | Thenylchlor | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~342 | ~324 | ~257 |
| Melting Point (°C) | 180–190 (estimated) | 45–55 | 210–215 |
| Solubility | Low in water, high in DMSO | Moderate in organic solvents | Insoluble in water |
| Hydrogen Bond Donors | 2 | 1 | 0 |
Notes:
- The target compound’s higher hydrogen-bond donor count (vs. thenylchlor) may improve crystalline stability.
- Phthalimide’s high melting point reflects its cyclic rigidity, whereas thenylchlor’s lower value aligns with its flexible acetamide backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
